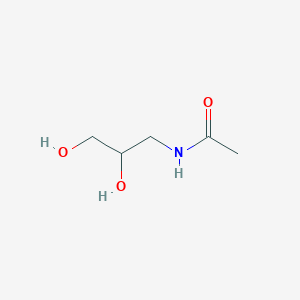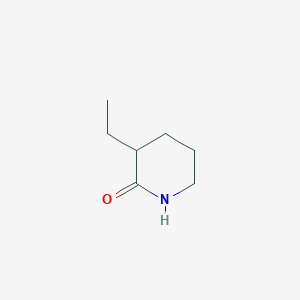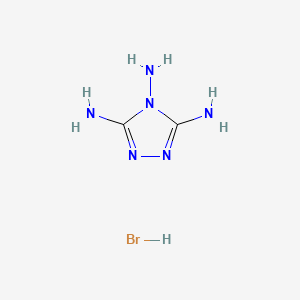
(Iodomethyl)boronic acid
Übersicht
Beschreibung
(Iodomethyl)boronic acid, also known as iodomethylboronic acid or IMB, is a boron-based reagent that has gained increasing attention in chemical synthesis and biological research in recent years. It is a versatile compound that can react with various functional groups and form stable covalent bonds, making it a valuable tool for the development of new drugs, materials, and biomolecules.
Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors : Boronic acids, due to their interaction with cis-1,2-diols, have been utilized as fluorescent sensors for probing carbohydrates and bioactive substances. This has significant implications in disease diagnosis and treatment (Huang et al., 2012).
Biomedical Applications : Boronic acid-containing polymers have found applications in treating various diseases like HIV, obesity, diabetes, and cancer. They offer unique reactivity and solubility properties, making them valuable in the development of new biomaterials (Cambre & Sumerlin, 2011).
Sensing Applications : Boronic acids are used in both homogeneous assays and heterogeneous detection due to their interactions with diols and Lewis bases. Their use extends to biological labeling, protein manipulation and modification, and the development of therapeutics (Lacina et al., 2014).
Pharmaceutical Agents : Boronic acid compounds, owing to their structural features, have been developed as enzyme inhibitors and agents for cancer therapy. They also serve as antibody mimics recognizing biologically important saccharides (Yang et al., 2003).
Catalysis : Boronic acids are versatile molecules used in organic reactions and molecular recognition. Their inherent catalytic property has been explored for reactions like the aza-Michael addition, contributing to the development of densely functionalized molecules (Hashimoto et al., 2015).
Sensing and Separation Tools : They are used to monitor, identify, and isolate analytes in physiological, environmental, and industrial scenarios. This includes applications in boron affinity chromatography (Nishiyabu et al., 2011).
Biomaterials : Utilized extensively in biomaterials, particularly for binding biologically relevant diols, including saccharides and peptidoglycans, for the preparation of responsive hydrogels (Brooks et al., 2018).
Nucleic Acid Chemistry : The interaction of boronated compounds with nucleic acids has led to discoveries in material and medical sciences. Boronic acids have been used for medicinal, biotechnological, or analytical applications in conjunction with nucleic acids (Martin et al., 2013).
Electrochemical Sensing : Boronic acids have been developed as chemical sensors and tools in health diagnostics due to their ability to bind with diols and interact with Lewis bases (Li et al., 2015).
Drug Design : They have been incorporated into drug design for the creation of enzyme inhibitors, proteasome inhibitors, and tubulin polymerization inhibitors. Their unique properties make them valuable for pharmaceutical innovations (Ban & Nakamura, 2015).
Eigenschaften
IUPAC Name |
iodomethylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4BIO2/c3-1-2(4)5/h4-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHUADGVVQZUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CI)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4BIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295365 | |
| Record name | (iodomethyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Iodomethyl)boronic acid | |
CAS RN |
16876-23-6 | |
| Record name | NSC101517 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (iodomethyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitrobenzene](/img/structure/B3048352.png)





![4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one](/img/structure/B3048365.png)

![1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B3048367.png)